molecular formula C18H36F6N2O4S2 B1602560 Tetrabutylammonium bis-trifluoromethanesulfonimidate CAS No. 210230-40-3

Tetrabutylammonium bis-trifluoromethanesulfonimidate

Cat. No.: B1602560
CAS No.: 210230-40-3
M. Wt: 522.6 g/mol
InChI Key: CFAPFDTWIGBCQK-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium bis-trifluoromethanesulfonimidate plays a crucial role in biochemical reactions, particularly as an electrolyte in electrical double-layer capacitors . It interacts with various enzymes and proteins, facilitating or inhibiting biochemical reactions. The compound’s hydrophobic nature allows it to dissolve in organic solvents like dimethylformamide, enhancing its interaction with hydrophobic biomolecules . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes and intracellular proteins can alter signal transduction pathways, leading to changes in gene expression and metabolic activities . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s effects on cellular functions and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term impact on cellular functions . Studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in cell signaling pathways and metabolic activities . Toxic or adverse effects can occur at very high doses, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall impact on cellular functions. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutylammonium bis-trifluoromethanesulfonimidate typically involves the reaction of tetrabutylammonium hydroxide with bis-trifluoromethanesulfonimide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under controlled temperature conditions . The product is then purified through recrystallization to achieve the desired purity level.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium bis-trifluoromethanesulfonimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium bis-trifluoromethanesulfonyl imide
  • Butyltrimethylammonium bis-trifluoromethylsulfonyl imide
  • Methyl-trioctylammonium bis-trifluoromethylsulfonyl imide
  • 1-Ethyl-3-methylimidazolium bis-trifluoromethylsulfonyl imide
  • 1-Butyl-1-methylpyrrolidinium bis-trifluoromethylsulfonyl imide
  • Ethyldimethylpropylammonium bis-trifluoromethylsulfonyl imide
  • Lithium bis-trifluoromethanesulfonyl imide

Uniqueness

Tetrabutylammonium bis-trifluoromethanesulfonimidate stands out due to its high ionic conductivity, stability at elevated temperatures, and compatibility with a wide range of solvents. These properties make it particularly valuable in applications requiring robust performance under challenging conditions .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAPFDTWIGBCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584990
Record name N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210230-40-3
Record name N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium bis-trifluoromethanesulfonimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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